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molecular formula C11H15NO B8493050 2'-Amino-3',5'-dimethylpropiophenone

2'-Amino-3',5'-dimethylpropiophenone

Cat. No. B8493050
M. Wt: 177.24 g/mol
InChI Key: OPQXCMNUTDDRTN-UHFFFAOYSA-N
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Patent
US06683103B2

Procedure details

2′-Amino-3′,5′-dimethylpropiophenone was synthesized in the same fashion as for 2′-amino-3′,5′-dimethylacetophenone (Example 39) except that propionitrile was used instead of acetonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][C:3]=1[C:10](=[O:12])[CH3:11].[C:13](#N)CC>>[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][C:3]=1[C:10](=[O:12])[CH2:11][CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1C)C)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1C)C)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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